molecular formula C17H19NO5 B2601965 methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate CAS No. 1795085-78-7

methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate

Cat. No.: B2601965
CAS No.: 1795085-78-7
M. Wt: 317.341
InChI Key: QGOQPUGIIDIMPB-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl group. This carbamoyl group is further modified with a 2-hydroxypropyl chain bearing a furan-2-ylmethyl substituent. The compound’s structure combines aromatic (benzoate, furan) and aliphatic (hydroxypropyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-17(21,10-14-4-3-9-23-14)11-18-15(19)12-5-7-13(8-6-12)16(20)22-2/h3-9,21H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOQPUGIIDIMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the bromination of furan followed by a reaction with a suitable nucleophile.

    Hydroxypropylation: The intermediate is then reacted with an epoxide to introduce the hydroxypropyl group.

    Carbamoylation: The hydroxypropyl intermediate is treated with an isocyanate to form the carbamoyl group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Alcohols, amines.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Piperazine-Carbonyl Derivatives (C1–C7)

A series of methyl benzoate derivatives, including C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate), share structural similarities with the target compound. Key differences and implications include:

  • Substituent Effects: The target compound’s furan-2-ylmethyl and hydroxypropyl groups contrast with the quinoline-piperazine-carbonyl substituents in C1–C5. Furan’s electron-rich aromatic system may enhance hydrogen-bonding interactions compared to the halogenated or methoxy-substituted phenyl groups in C2–C6 . This could improve solubility in polar solvents.
  • Synthetic Methodology: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow or white solids .
  • Physicochemical Properties :

    • C1–C7 derivatives exhibit distinct melting points and solubility profiles due to varying substituents (e.g., bromo, chloro, trifluoromethyl). The target compound’s furan and hydroxy groups may lower its melting point compared to halogenated analogs.

Table 1: Comparison of Methyl Benzoate Derivatives

Compound Core Structure Key Substituents Physical Form
Target Compound Benzoate + carbamoyl Furan-2-ylmethyl, hydroxypropyl Not reported
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Benzoate + quinoline-piperazine Phenyl, piperazine Yellow/white solid
C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Same as C1 4-Fluorophenyl Yellow/white solid
Sulfonylurea Herbicides ()

Sulfonylurea herbicides like metsulfuron methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate core but differ in functionalization:

  • Functional Groups :
    • Sulfonylurea herbicides feature a sulfonylurea bridge linked to a triazine ring, enabling herbicidal activity via acetolactate synthase inhibition . The target compound’s carbamoyl-furan group lacks this mechanism.

Table 2: Key Differences in Bioactivity

Compound Type Functional Groups Primary Application Mechanism (If Known)
Target Compound Carbamoyl, furan, hydroxypropyl Hypothetical: Medicinal Not reported
Metsulfuron Methyl Sulfonylurea, triazine Herbicide Acetolactate synthase inhibition

Research Findings and Gaps

  • Structural Insights: The hydroxypropyl and furan groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to rigid quinoline derivatives .
  • Data Limitations: No direct experimental data (e.g., NMR, HRMS) or biological activity are available for the target compound. Comparisons are inferred from analogs.
  • Computational Predictions : Tools like AutoDock4 could model its interactions with proteins, but such studies are absent in the provided evidence.

Biological Activity

Methyl 4-({2-[(furan-2-yl)methyl]-2-hydroxypropyl}carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group, contributing to its unique chemical characteristics. Its molecular formula is C17H19NO5C_{17}H_{19}N_{O_5}, and it is classified under various chemical databases, including PubChem and DrugBank.

PropertyDetails
IUPAC Name Methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate
Molecular Formula C17H19NO5C_{17}H_{19}N_{O_5}
CAS Number 1795085-78-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disruption of the bacterial cell membrane or inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

The biological activity of this compound can be attributed to several factors:

  • Hydrogen Bonding : The presence of the furan ring and carbamoyl group allows for effective hydrogen bonding with biological targets.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .
  • Inflammation Model : In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role as an anti-inflammatory agent .
  • Synthetic Routes and Applications : The compound has been synthesized through various methods involving furan derivatives and hydroxypropyl intermediates. Its applications extend beyond biological research into fields such as medicinal chemistry and materials science .

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